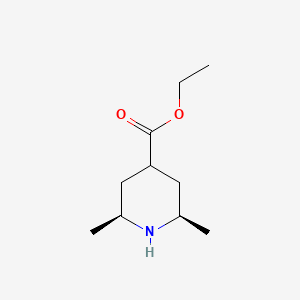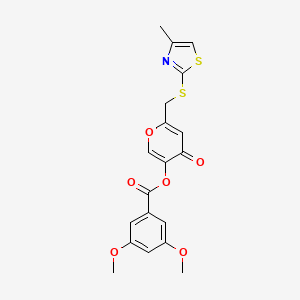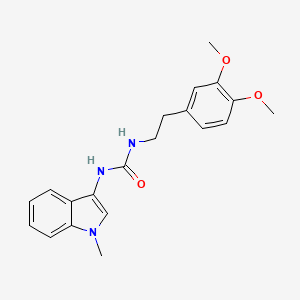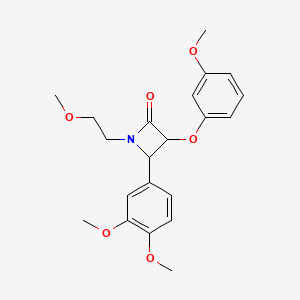
4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one, also known as DPA-714, is a small molecule drug that has gained attention in the scientific community for its potential use in imaging and therapy of neuroinflammation. This compound belongs to the class of azetidinone derivatives and has been synthesized using various methods.
作用機序
4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and promotes the production of anti-inflammatory cytokines, such as IL-10.
Biochemical and Physiological Effects:
4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to reduce neuroinflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one also improves cognitive function and motor performance in these models. In addition, 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one has been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one in lab experiments is its specificity for the TSPO, which allows for the imaging and targeting of activated microglia and astrocytes in neuroinflammation. 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one also has good pharmacokinetic properties, which allows for its effective delivery to the brain. However, one of the limitations of using 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one is its potential toxicity at high doses, which needs to be carefully monitored in preclinical and clinical studies.
将来の方向性
There are several future directions for the use of 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one in scientific research. One of the main areas of focus is the development of new imaging agents that can target specific subtypes of TSPO and provide more accurate imaging of neuroinflammation. Another area of interest is the use of 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one as a therapeutic agent for neurodegenerative diseases and cancer. Preclinical and clinical studies are needed to further evaluate the safety and efficacy of 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one in these applications.
合成法
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one has been reported in several research articles. One of the most commonly used methods involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-methoxyethylamine to form an intermediate, which is then reacted with 3-methoxyphenol and phosgene to yield 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one. The purity and yield of the compound can be improved by optimizing the reaction conditions.
科学的研究の応用
4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one has been extensively studied for its potential use in imaging and therapy of neuroinflammation. Neuroinflammation is a common feature of many neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. 4-(3,4-Dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are the main cells involved in neuroinflammation. This binding allows for the imaging of neuroinflammation using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-3-(3-methoxyphenoxy)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-24-11-10-22-19(14-8-9-17(26-3)18(12-14)27-4)20(21(22)23)28-16-7-5-6-15(13-16)25-2/h5-9,12-13,19-20H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSVKVDGDCABAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)OC2=CC=CC(=C2)OC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


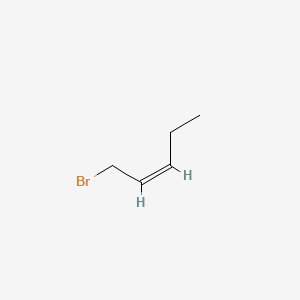
![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2866054.png)
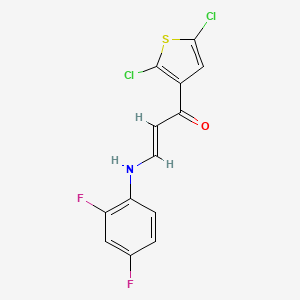
![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)
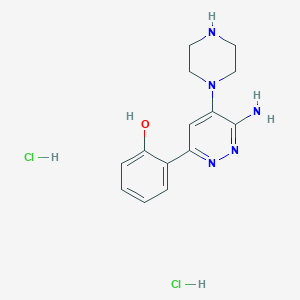
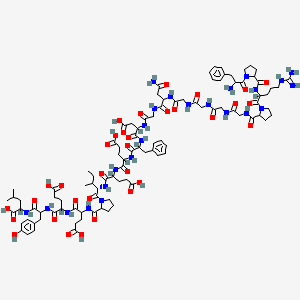
![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)
![{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B2866062.png)
